molecular formula C₆₆H₁₁₁N₁₉O₁₈S B612526 105425-98-7 CAS No. 105425-98-7

105425-98-7

Cat. No.: B612526
CAS No.: 105425-98-7
M. Wt: 1490.77
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Nucleocytoplasmic Transport in Eukaryotic Biology

The intricate exchange of molecules between the nucleus and the cytoplasm, known as nucleocytoplasmic transport, is a cornerstone of eukaryotic cell function. numberanalytics.comwisdomlib.orgnih.gov This tightly regulated process governs the localization of proteins and RNA, thereby controlling gene expression, DNA replication, and signal transduction. nih.gov The nuclear envelope, a double membrane, separates the genetic material in the nucleus from the protein synthesis machinery in the cytoplasm. numberanalytics.com Movement across this barrier is mediated by nuclear pore complexes (NPCs), sophisticated proteinaceous channels that act as gatekeepers, ensuring the selective passage of cargo. numberanalytics.comnih.gov This selective transport is crucial for maintaining cellular homeostasis and responding to external stimuli. numberanalytics.comfrontiersin.org The energy for this transport is often supplied by the Ran GTPase system, which drives the movement of molecules against their concentration gradients. numberanalytics.com

Overview of Nuclear Localization Signals (NLSs)

For a protein to be imported into the nucleus, it must possess a specific "tag" or "zip code" known as a nuclear localization signal (NLS). wikipedia.orgnih.gov An NLS is typically a short sequence of amino acids, often rich in positively charged residues like lysine (B10760008) and arginine, that is recognized by transport receptors. wikipedia.org These receptors, part of the importin superfamily, then escort the NLS-containing cargo through the nuclear pore complex. nih.govjove.com

Classical NLSs are broadly categorized into two main types: monopartite and bipartite. wikipedia.orgjove.com

Monopartite NLSs consist of a single cluster of basic amino acids. wikipedia.orgjove.com The consensus sequence for a monopartite NLS has been proposed as K-K/R-X-K/R. wikipedia.org

Bipartite NLSs , on the other hand, are composed of two clusters of basic amino acids separated by a spacer region of approximately 10-12 amino acids. wikipedia.orgnih.gov

Both types of classical NLSs are recognized by the importin α subunit of the nuclear import receptor. wikipedia.org

Historical Context and Identification of SV40 T-Antigen NLS as a Prototype Monopartite Signal

The first NLS to be identified was the sequence Pro-Lys-Lys-Lys-Arg-Lys-Val (PKKKRKV) within the large tumor antigen (T-antigen) of the Simian Virus 40 (SV40). wikipedia.orgwikipedia.org This discovery in the early 1980s was a landmark in cell biology, providing the first concrete evidence of a specific signal for nuclear protein import. wikipedia.org The SV40 T-antigen NLS, with its single cluster of basic amino acids, became the archetypal example of a monopartite NLS. wikipedia.orgnih.gov Its identification spurred a wave of research into the mechanisms of nuclear transport and the diversity of NLSs. wikipedia.org

Academic Research Landscape of the SV40 T-Antigen NLS Peptide

The synthetic peptide corresponding to the SV40 T-antigen NLS, with the CAS number 105425-98-7, has become an invaluable tool in scientific research. glpbio.commedchemexpress.comtargetmol.com Its primary application lies in its ability to be fused to non-nuclear proteins or other molecules, thereby directing them into the nucleus. glpbio.commedchemexpress.comgenscript.com This has been instrumental in studying nuclear function, protein trafficking, and for developing potential therapeutic delivery systems.

Researchers have extensively used this peptide to:

Deliver oligonucleotides and other macromolecules into the nucleus to study their effects. glpbio.commedchemexpress.comtargetmol.com

Investigate the nuclear import pathway and the binding interactions with importin α. rcsb.org

Enhance the efficiency of gene transfection and genome editing technologies like CRISPR-Cas9 by ensuring the nuclear localization of the necessary protein machinery. nih.govspandidos-publications.com

Compare the import efficiency and regulation of different NLS sequences. oup.comnih.gov

The binding affinity of the SV40 T-antigen NLS to its receptor has been characterized, with studies showing a dissociation constant (Kd) in the micromolar range, indicating a relatively low-affinity but specific interaction. researchgate.net Structural studies, such as X-ray crystallography of the mouse importin-α in complex with the SV40 NLS peptide, have provided detailed insights into the molecular basis of this recognition. rcsb.org

Properties

CAS No.

105425-98-7

Molecular Formula

C₆₆H₁₁₁N₁₉O₁₈S

Molecular Weight

1490.77

sequence

One Letter Code: PKKKRKVEDPYC

Origin of Product

United States

Synthesis and Chemical Modifications of the Sv40 T Antigen Nls Peptide

Solid-Phase Peptide Synthesis Methodologies for the SV40 T-Antigen NLS Peptide

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing the SV40 T-antigen NLS peptide and its derivatives. nih.govjst.go.jp This technique involves building the peptide chain sequentially while one end is covalently attached to an insoluble solid support (resin). This approach simplifies the purification process, as reagents and by-products can be washed away after each coupling step.

The most common strategy for the SPPS of the SV40 NLS peptide is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) method. nih.govjst.go.jpseplite.com This approach is favored due to its mild reaction conditions. seplite.com

Fmoc Protection : The α-amino group of each incoming amino acid is protected by an Fmoc group. This protecting group is base-labile and is typically removed using a piperidine (B6355638) solution, leaving the peptide chain ready for the next amino acid to be coupled. seplite.com

Side-Chain Protection : The reactive side chains of amino acids like Lysine (B10760008) (Lys) and Arginine (Arg) are protected by acid-sensitive groups, such as tert-butyloxycarbonyl (Boc) and 2,2,4,6,7-pentamethyldihydrofuran-5-sulfonyl (Pbf), respectively. These protecting groups prevent unwanted side reactions during synthesis.

Cleavage and Deprotection : Once the synthesis is complete, the peptide is cleaved from the solid resin, and all side-chain protecting groups are removed simultaneously using a strong acid, commonly trifluoroacetic acid (TFA). seplite.com

Purification : After cleavage, the crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govjmb.or.kr This technique separates the desired peptide from impurities based on hydrophobicity, yielding a product with high purity (often >95%). nih.gov The identity of the purified peptide is then confirmed by mass spectrometry. jst.go.jp

An alternative, though less common, strategy is the Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemistry, which uses an acid-labile Boc group for the α-amino protection and different, more robust acid-labile groups for side-chain protection.

Molecular Mechanisms of Sv40 T Antigen Nls Mediated Nuclear Import

Recognition and Binding to Importin-α (Karyopherin-α)

The journey into the nucleus begins with the recognition of the NLS by a family of transport receptors. The classical nuclear import pathway, which the SV40 T-antigen NLS utilizes, is initiated by the direct interaction with an adapter protein known as Importin-α (also called Karyopherin-α). uni-rostock.denih.gov Importin-α is responsible for identifying and binding to the specific amino acid sequence of the NLS, which is characterized by a cluster of basic amino acids like lysine (B10760008) and arginine. uni-rostock.denih.gov

The structure of Importin-α features a dedicated NLS-binding domain. nih.gov The binding process is highly specific and is a critical first step, ensuring that only proteins and other molecules destined for the nucleus are selected for transport. Research has shown that different members of the Importin-α family exist, and while they can all bind to Importin-β and facilitate the import of proteins with a classic NLS like that of the SV40 T-antigen, their expression levels can vary between different tissues and cell types. nih.gov

Role of Importin-β in Complex Formation and Translocation

While Importin-α is the initial recognition factor, it does not act alone. For the transport process to proceed, Importin-α forms a heterodimer with another crucial transport receptor, Importin-β . uni-rostock.denih.gov This partnership is essential for the subsequent steps of nuclear import. Importin-β does not typically bind directly to the NLS of the cargo but rather to Importin-α, which is already bound to the NLS-containing molecule. nih.gov

The formation of this trimeric complex—composed of the NLS-cargo, Importin-α, and Importin-β—is a prerequisite for the translocation of the cargo into the nucleus. nih.govuu.nl Importin-β serves as the primary mediator of the interaction with the nuclear pore complex, guiding the entire assembly through the nuclear envelope. nih.gov

Interaction with Nuclear Pore Complex (NPC) Components

The nuclear envelope is perforated by large proteinaceous structures known as Nuclear Pore Complexes (NPCs) , which act as the gateways to the nucleus. The Importin-β subunit of the transport complex engages in transient interactions with specific proteins of the NPC, known as nucleoporins, which are rich in phenylalanine-glycine (FG) repeats. nih.govuu.nl These interactions are what facilitate the movement of the cargo complex through the central channel of the NPC. nih.gov

This translocation is a regulated process. Once inside the nucleus, the import complex is disassembled, releasing the cargo. This dissociation is triggered by the binding of a small GTPase called Ran (in its GTP-bound state) to Importin-β. uu.nl This interaction causes a conformational change in Importin-β, leading to the release of Importin-α and the NLS-cargo. The Importin subunits are then recycled back to the cytoplasm for subsequent rounds of transport. uu.nl

Energy Dependency (ATP Hydrolysis) in Nuclear Translocation

The translocation of the NLS-cargo complex across the nuclear pore is an energy-dependent process. Specifically, it requires the hydrolysis of ATP. nih.gov While the initial binding of the NLS to the import receptors at the nuclear periphery can occur without ATP, the subsequent movement into the nucleus is an active process that consumes energy. nih.gov This energy requirement underscores the controlled and regulated nature of nuclear import.

Involvement of Cytosolic Factors

The process of nuclear import is not solely dependent on the NLS, importins, and the NPC. It also requires the presence of soluble factors from the cytoplasm. nih.gov Studies using cell-free systems have demonstrated that heat-labile cytosolic factors are essential for both the binding and translocation steps of NLS-mediated import. nih.gov The precise identity and function of all these factors are areas of ongoing research, but they are known to be critical for the efficiency and regulation of the transport process.

Inhibition of Transport by Specific Lectins (e.g., Wheat Germ Agglutinin)

The involvement of specific nucleoporins in the transport process can be demonstrated by the use of inhibitors. Wheat Germ Agglutinin (WGA) , a type of lectin, is a known inhibitor of nuclear transport. nih.gov WGA binds to N-acetylglucosamine moieties present on several nucleoporins within the NPC. This binding physically obstructs the central channel of the pore, thereby blocking the translocation of transport complexes. nih.gov The ability of WGA to halt the nuclear import of SV40 NLS-conjugated molecules provides strong evidence for the role of the NPC as the conduit for this transport pathway. nih.gov

Non-Classical Nuclear Transport Pathways Involving SV40 T-Antigen NLS

While the classical pathway involving Importin-α and Importin-β is the primary route for SV40 T-antigen NLS-mediated import, the complexities of cellular transport suggest the possibility of alternative or non-classical pathways. Research into non-viral gene delivery has extensively used NLS peptides, including the one from SV40 T-antigen, to enhance the nuclear uptake of plasmid DNA. uu.nl Although the fundamental mechanism is thought to rely on the classical import machinery, the efficiency of this process can be influenced by many factors, and the precise mechanisms underlying the NLS-mediated import of large DNA molecules are still not fully understood. uu.nl This suggests that variations or additional factors may be involved, particularly when the cargo is a large macromolecular complex like plasmid DNA.

Investigation of Alternative Importin Involvement (e.g., Importin 7)

While the importin α/β pathway is the canonical route for SV40 NLS-mediated nuclear import, research has explored the potential involvement of other importin family members. One such protein is Importin 7.

Studies have shown conflicting results regarding the role of Importin 7 in the transport of SV40 NLS-containing cargo. Some in vitro import assays have demonstrated that Importin 7 does not import substrates bearing the SV40 NLS. nih.gov However, other research has indicated a context-dependent role for this importin. For instance, a study involving a modified therapeutic agent, trastuzumab-emtansine, which included the SV40 NLS, found that its nuclear import and subsequent cytotoxic effect in SKBR3 breast cancer cells were dependent on Importin 7, not the classical importin α/β pathway. biorxiv.org This suggests that the nature of the cargo protein and the cellular context can influence the choice of importin receptor.

Further research is needed to fully elucidate the specific conditions under which Importin 7 or other alternative importins might participate in the nuclear import of SV40 NLS-tagged molecules.

ImportinRole in SV40 NLS ImportSupporting Evidence
Importin α/β Primary, classical pathwayBinds SV40 NLS, forms trimeric complex, facilitates NPC translocation. pnas.orgnih.govnih.govnih.gov
Importin 7 Controversial / Context-dependentSome studies show no import. nih.gov Another shows dependence in a specific cellular and cargo context. biorxiv.org

Dynamics of Nuclear Import Kinetics in Different Cell Types and States

The rate and efficiency of SV40 T-antigen NLS-mediated nuclear import are not static but are dynamically regulated and can vary significantly depending on the cell type and its physiological state.

Regulation by Phosphorylation: Phosphorylation of amino acids flanking the NLS can significantly modulate import kinetics. For example, phosphorylation at the casein kinase II (CK2) site near the SV40 T-antigen NLS can regulate the rate of import, while phosphorylation at a cdc2/cdk2 site can affect the maximal level of nuclear accumulation. pnas.org This demonstrates a mechanism for fine-tuning nuclear transport in response to cellular signaling pathways.

Cell Type-Specific Differences: The kinetics of nuclear import can differ between various cell types. For instance, the nuclear import mediated by the SV40 NLS is slower in neurons compared to non-neuronal cells like HeLa cells. frontiersin.org This difference is attributed to the varying expression levels of different importin α isoforms in different cell types. frontiersin.org Furthermore, the efficiency of nuclear delivery of nanoparticles tagged with the SV40 NLS has been shown to vary between cancer cells and normal cells. nih.gov

Influence of Cell State: The state of the cell, such as its position in the cell cycle, also impacts nuclear import dynamics. The rate of nuclear import is downregulated in growth-arrested cells compared to actively proliferating cells. nih.gov However, the introduction of excess NLS peptides can stimulate the import rate in arrested cells to levels seen in growing cells, a process that appears to be dependent on phosphorylation. nih.gov

Quantitative studies have revealed differences in the nuclear accumulation of proteins tagged with various NLSs. In HeLa cells, a protein fused to the SV40 NLS showed a moderate increase in nuclear intensity, with a significant amount remaining in the cytoplasm, whereas other NLSs, like that from c-Myc, resulted in much higher nuclear accumulation. nih.gov The affinity of the NLS for the importin receptor is a key factor determining the kinetics of nuclear protein import. nih.gov

FactorEffect on SV40 NLS Import KineticsResearch Findings
Phosphorylation Modulates import rate and maximal accumulationPhosphorylation at flanking sites by kinases like CK2 and cdc2 alters import dynamics. pnas.org
Cell Type Varies between cell typesSlower import in neurons vs. HeLa cells due to different importin α levels. frontiersin.org Different efficiency in cancer vs. normal cells. nih.gov
Cell State Dependent on cell cycleDownregulated in growth-arrested cells compared to proliferating cells. nih.gov
NLS Affinity Correlates with import efficiencyHigher affinity for importins generally leads to faster and more complete nuclear import. nih.gov

Structure Function Relationships of the Sv40 T Antigen Nls Peptide

Identification of Critical Basic Residues for NLS Activity (e.g., PKKKRKV motif)

The functionality of the SV40 T-antigen NLS is critically dependent on its cluster of basic amino acid residues. biorxiv.org The prototypical sequence, Pro-Lys-Lys-Lys-Arg-Lys-Val (PKKKRKV), contains five basic residues (lysine and arginine) that are essential for its activity. biorxiv.orgontosight.ai These positively charged residues are recognized by the importin proteins, which facilitate transport through the nuclear pore complex. ontosight.ai

Mutations within the basic cluster of the SV40 NLS can have a profound impact on its ability to mediate nuclear import. A well-studied example is the mutation of the lysine (B10760008) at position 128 to a neutral threonine (a K to T mutation), often referred to as the K3T mutant in the context of the core NLS sequence. researchgate.netspandidos-publications.com This single amino acid substitution significantly impairs, and in some cases, abolishes the nuclear transport function of the peptide. spandidos-publications.comresearchgate.net Studies have shown that while the wild-type NLS peptide promotes efficient nuclear accumulation, the mutant peptide conjugate is largely excluded from the nucleus. einsteinmed.edu The weak but still observable signal activity of the K3T mutant highlights its position at the lower end of the functional affinity range for importin binding. researchgate.net Other mutations, such as changing Lys-131 to methionine, have been shown to not significantly affect nuclear import, indicating that specific basic residues within the NLS play distinct roles. biorxiv.org

Table 1: Impact of Amino Acid Mutations on SV40 NLS Activity

NLS Sequence Mutation Nuclear Import Activity Reference(s)
PKK KRKV Wild-Type Strong researchgate.net
PKT KRKV K128T (K3T) Weak/Abolished researchgate.netspandidos-publications.comeinsteinmed.edu

The specific sequence and orientation of the NLS are crucial for its recognition by the nuclear import machinery. spandidos-publications.com When the SV40 NLS sequence is reversed, it loses its function. spandidos-publications.com This is because the importin proteins recognize a specific structural conformation of the NLS, and reversing the sequence disrupts this critical three-dimensional structure. koreamed.org The rate of DNA uptake into the nucleus facilitated by the SV40 NLS can be up to 100-fold faster compared to its reverse sequence, demonstrating the high specificity of this interaction. researchgate.net

Impact of Specific Amino Acid Mutations on Nuclear Transport Efficiency (e.g., K3T mutant)

Role of Flanking Sequences and Three-Dimensional Conformation on Importin Binding

While the core basic motif is essential, sequences flanking the SV40 T-antigen NLS also play a significant role in modulating its activity and binding affinity to importin. portlandpress.comnih.gov Crystal structures of importin-α in complex with the NLS peptide have revealed that amino acids N-terminal to the basic cluster make specific contacts with the receptor. portlandpress.comnih.gov The absence of these flanking sequences can decrease the specificity of importin binding. nih.gov

Modulation of NLS Activity by Post-Translational Modifications

The activity of the SV40 T-antigen NLS can be regulated by post-translational modifications, particularly phosphorylation. biologists.com

Phosphorylation of serine residues located near the SV40 T-antigen NLS has been shown to enhance the rate of nuclear import. portlandpress.combiologists.com Specifically, phosphorylation by protein kinase CK2 at Ser112, which is adjacent to the N-terminus of the NLS, increases the efficiency of nuclear translocation. portlandpress.comuq.edu.au Interestingly, structural studies have shown that the phosphorylated residue itself does not make direct contact with the importin receptor. portlandpress.comuq.edu.au This suggests that phosphorylation enhances nuclear import through a mechanism that does not involve a direct increase in binding affinity to importin-α. portlandpress.comuq.edu.au It is believed that the negative charge introduced by the phosphate (B84403) group may influence the local conformation of the NLS, making it more accessible or recognizable by the import machinery. biorxiv.org In contrast, for some other proteins, phosphorylation near an NLS can be inhibitory. pnas.org

Computational and In Silico Analysis of SV40 T-Antigen NLS Binding and Structure

Computational and in silico methods have been instrumental in elucidating the structural basis of the SV40 NLS interaction with importin. ahajournals.org Molecular docking studies have been used to model the binding of the NLS peptide to the major and minor NLS binding sites on importin-α. ahajournals.orgahajournals.org These models, validated against crystal structures, have helped to identify the key amino acid residues on importin-α that are crucial for NLS recognition. ahajournals.orgresearchgate.net For instance, in silico analyses have highlighted the importance of specific asparagine, glutamine, and aspartic acid residues within the importin-α binding groove for interacting with the SV40 NLS. nih.gov These computational approaches also allow for the prediction of how mutations in either the NLS or importin might affect binding affinity and nuclear import efficiency. ahajournals.org Furthermore, in silico tools for NLS prediction, such as cNLS Mapper, have been developed based on the sequence and structural characteristics of known NLSs like that of the SV40 T-antigen. pnas.orgasm.org

Table 2: Compound Names Mentioned

Compound Name
Simian Virus 40 (SV40) large tumor antigen (T-antigen)
Importin α
Importin β
Protein Kinase CK2
Threonine
Lysine
Arginine
Methionine
Proline
Valine
Serine
Aspartic acid
Glutamine

Advanced Applications of Sv40 T Antigen Nls in Biological Research

Enhancing Gene Delivery and Expression in Non-Human Systems

The SV40 T-antigen NLS has become an invaluable tool for improving the efficiency of gene delivery into various non-human model systems. Its primary function in this context is to overcome the nuclear membrane, a significant barrier for exogenous genetic material to reach its site of action for transcription and subsequent protein expression.

Improvement of Plasmid DNA Transfection Efficiency in Eukaryotic Cells

The nuclear envelope presents a major obstacle for non-viral gene delivery, particularly in non-dividing or slowly-dividing cells where the nuclear membrane does not break down during mitosis. mdpi.comkcl.ac.uk The SV40 NLS helps to overcome this barrier. When plasmid DNA is complexed with peptides containing the SV40 NLS, the resulting nanoparticles show enhanced nuclear accumulation and significantly higher transgene expression. mdpi.comresearchgate.net

For instance, studies have demonstrated that incorporating the SV40 NLS into delivery vectors can lead to a substantial increase in transfection efficiency. researchgate.netnih.gov One study reported a 74-fold increase in transfection efficiency in HeLa cells when an NLS peptide was included in a chitosan/DNA complex. researchgate.net Another study showed that even with low copy numbers of plasmid DNA (as few as 10³ copies), coupling to the SV40 NLS induced luciferase expression in 35% of injected zebrafish embryos. nih.gov This efficiency rose to 70% with 10⁴ copies, a significant increase from the 6% observed without the NLS. nih.gov This demonstrates the power of the NLS to facilitate nuclear uptake and subsequent gene expression. nih.gov The mechanism is believed to involve the NLS-coated DNA being recognized by the importin-mediated nuclear import machinery, effectively ferrying the plasmid into the nucleus. researchgate.net

Table 1: Effect of SV40 NLS on Plasmid Transfection Efficiency
SystemVector/MethodKey FindingReference
HeLa CellsChitosan/DNA ComplexUp to 74-fold higher transfection efficiency with NLS. researchgate.net
Zebrafish EmbryosMicroinjection of pCMVL plasmidExpression in 70% of embryos with 10⁴ NLS-bound plasmids vs. 6% without. nih.gov
Slow-dividing cells (e.g., Calu-3)LAH4-L1 peptideUp to 10-fold increase in gene expression with NLS-modified peptide. kcl.ac.uk
Sea Urchin Pronuclei (in vitro)Fluorescently labeled plasmidSpecific binding and translocation of NLS-bound DNA into the nucleus. nih.gov

Facilitating Nuclear Uptake of Small Interfering RNA (siRNA)

While siRNAs primarily function in the cytoplasm to mediate RNA interference, their delivery into the nucleus can be relevant for certain applications, such as targeting nuclear-retained transcripts. The SV40 NLS has been explored in systems designed to deliver siRNAs. A peptide-based delivery system called MPG, which incorporates the SV40 NLS, was shown to form stable complexes with nucleic acids. nih.gov Interestingly, a mutated version of MPG, where the NLS was altered, became a more powerful tool for cytoplasmic delivery of siRNA, suggesting that the intact NLS directs cargo towards the nucleus. nih.gov This highlights the specific role of the NLS in nuclear targeting, which can be modulated to control the subcellular destination of therapeutic nucleic acids like siRNA. nih.gov

Application in CRISPR/Cas System Delivery and Genome Editing in Animal Models

The CRISPR/Cas9 system requires entry into the nucleus to perform genome editing. nih.gov The large size of the Cas9 protein (around 160 kDa) necessitates an active transport mechanism. nih.gov Consequently, the SV40 NLS is almost universally fused to the Cas9 protein to ensure its efficient nuclear localization. nih.govnih.gov

Research has shown that the number and placement of NLS tags can significantly impact editing efficiency. nih.gov Studies have systematically investigated fusing multiple SV40 NLS sequences to Cas9, finding that this can improve the genome-editing activity, whether the system is delivered as a plasmid, mRNA, or a pre-assembled ribonucleoprotein (RNP) complex. nih.govinnovativegenomics.org For example, engineered Cas9 variants with multiple SV40 NLSs enabled a tenfold increase in the efficiency of neuronal editing in the mouse brain following direct injection of the RNP complexes. innovativegenomics.org This strategy has proven effective in primary cells, stem cells, and mouse embryos, making it a cornerstone for in vivo genome editing applications. nih.gov

Table 2: Use of SV40 NLS in CRISPR/Cas9 Systems
Organism/Cell TypeDelivery MethodNLS ConfigurationResultReference
Mouse Brain (in vivo)Cas9 RNP InjectionMultiple SV40 NLSsTenfold increase in neuronal editing efficiency. innovativegenomics.org
Primary and Stem/Progenitor CellsCas9 RNP Lipofection/NucleofectionMultiple NLS fusionEnhanced genome-editing activity. nih.gov
ZebrafishCas9 mRNA/protein injectionNLS fused to N, C, or both terminiAll configurations led to hypopigmentation, indicating successful editing. researchgate.net
Nannochloropsis oceanica (microalga)Episomal vectorC- and N-terminal SV40 NLS on Cas9-GFPConfirmed nuclear localization of Cas9. nih.gov

Use with Non-Viral Vectors (e.g., PEI, Liposomes, LAH4-L1 Peptide)

Non-viral vectors are generally considered safer than viral vectors but often suffer from lower efficiency. mdpi.com The incorporation of SV40 NLS peptides is a key strategy to enhance the performance of these systems.

Polyethylenimine (PEI): PEI is a cationic polymer that condenses DNA into nanoparticles. spandidos-publications.com Combining PEI/DNA complexes with the SV40 NLS peptide has been shown to increase transfection efficiency, especially when coupled with methods like ultrasound-targeted microbubble destruction. spandidos-publications.com

Liposomes: These lipid-based vesicles can encapsulate nucleic acids. SV40 NLS-conjugated lipoplexes have demonstrated a threefold increase in nuclear accumulation and a ten- to eleven-fold enhancement in transgene expression. mdpi.com

LAH4-L1 Peptide: This is a pH-responsive amphipathic peptide designed for efficient endosomal escape. kcl.ac.uknih.gov Modifying LAH4-L1 by adding an SV40 NLS significantly improves DNA transfection, particularly in slow-dividing cells like macrophages and dendritic cells, with up to a 10-fold increase in gene expression compared to the unmodified peptide. kcl.ac.ukmdpi.comnih.govresearchgate.netencyclopedia.pub

Improving Gene Transfer in Diverse Organisms (e.g., Crustaceans, Algae)

The utility of the SV40 NLS extends beyond common mammalian cell lines and into a diverse range of organisms, facilitating genetic research and engineering in non-traditional models.

Crustaceans: In the shrimp Litopenaeus schmitti, using the SV40 NLS to coat plasmid DNA prior to electroporation into zygotes resulted in a two-fold higher gene transfer frequency compared to naked DNA. researchgate.netnih.gov Furthermore, beta-galactosidase activity assays indicated that nuclear uptake was faster and consistently higher for the DNA:NLS complexes, marking the first successful use of an NLS peptide to improve gene transfer in crustaceans. researchgate.netnih.gov

Algae: Genetic transformation of microalgae is challenging due to their rigid cell walls. researchgate.net Recent work in Dunaliella salina has shown that combining a cell-penetrating peptide (TAT) with the SV40 NLS significantly improves both the transformation rate and the expression level of a reporter gene. typeset.io The addition of NLS peptides to the delivery complex increased target gene transcripts by 269-fold compared to the control. typeset.io Similarly, in Chlamydomonas reinhardtii, incorporating the SV40 NLS into nanocomplexes successfully directed plasmid DNA to the nucleus. researchgate.net

Directing Protein Localization for Research Tools

Beyond gene delivery, the SV40 NLS is a fundamental tool for controlling the subcellular location of proteins, enabling researchers to probe nuclear functions and create sophisticated molecular tools. ontosight.aiontosight.ai By fusing the SV40 NLS sequence to a protein of interest that is normally cytoplasmic, researchers can forcibly direct it to the nucleus. ontosight.ai

This strategy is widely used to create nuclear-targeted reporter proteins, such as a nuclear-localized β-galactosidase (nβ-gal) or Green Fluorescent Protein (GFP), which allows for the specific visualization and study of nuclear dynamics and morphology. ontosight.ai It is also critical for ensuring that proteins involved in nuclear processes, such as transcription factors or DNA repair enzymes, are correctly localized to perform their functions in experimental settings. ontosight.ai For example, the tumor suppressor protein p53, which is involved in DNA repair, contains NLS sequences to facilitate its transport into the nucleus. ontosight.ai The SV40 NLS is also a key component in the development of optogenetic tools, where light is used to control protein activity. By incorporating the NLS, these tools can be designed to shuttle into or out of the nucleus upon light stimulation, providing precise temporal and spatial control over nuclear events. frontiersin.org

Fusion to Fluorescent Proteins for Subcellular Imaging and Tracking

A primary application of the SV40 T-antigen NLS is its fusion to fluorescent proteins (FPs) like Green Fluorescent Protein (GFP) and its variants, such as Enhanced Yellow Fluorescent Protein (EYFP). microscopyu.comnih.gov This strategy allows for the direct visualization of the cell nucleus in living and fixed cells. microscopyu.com When a plasmid containing the genetic code for an FP fused to the SV40 NLS is introduced into cells, the resulting chimeric protein is synthesized and actively transported into the nucleus. microscopyu.com This nuclear accumulation of fluorescence provides a clear and high-contrast image of the nucleus, facilitating studies of nuclear structure, dynamics, and protein trafficking. microscopyu.comnih.gov

Researchers have found that using multiple, tandem repeats of the SV40 NLS can significantly improve the efficiency of nuclear translocation of the fluorescent protein. microscopyu.com However, the fusion's design is critical; direct fusion of the NLS to GFP has, in some cases, hindered nuclear accumulation, a problem that can be solved by inserting a small amino acid linker between the NLS and the FP. nih.gov These fluorescent reporters are invaluable for studying the mechanics of nuclear import and have been adapted for use in various cell types, including mammalian and Drosophila cells. nih.govtandfonline.com

Table 1: Examples of SV40 NLS-Fluorescent Protein Fusions for Subcellular Imaging

Fusion Construct Cell Type(s) Key Finding Reference
EYFP-NLS (3x tandem repeats) Various mammalian cell lines (e.g., COS-7) Tandem repeats of the NLS enhance the efficiency of nuclear translocation, enabling clear visualization of the nucleus. microscopyu.com
NLS-GFP with linker HeLa cells Insertion of a linker between the NLS and GFP is crucial for competent nuclear import. nih.gov
SV40_NLS-GFP2-GST Drosophila S2R+ and BG2-c6 cells Created a larger reporter (~82 kDa) that localizes exclusively to the cytoplasm without an NLS and shows restrictive nuclear localization with an NLS, eliminating interference from passive diffusion. tandfonline.com

Nuclear Targeting of Enzymes and Functional Proteins for Mechanistic Studies

Beyond simple imaging, the SV40 NLS is a powerful tool for directing enzymes and other functional proteins to the nucleus to study their mechanism of action in a specific subcellular context. ontosight.aiyoutube.com By attaching the NLS to a protein of interest, researchers can investigate its function within the nuclear environment, which is crucial for processes like gene expression, DNA replication, and DNA damage repair. ontosight.aiyoutube.com

For instance, the NLS has been fused to enzymes like β-galactosidase to create nuclear-targeted reporter systems for studying gene regulation. ontosight.ai This approach is also central to the development of advanced gene-editing tools like CRISPR-Cas9. For the Cas9 nuclease to edit genomic DNA, it must first enter the nucleus. nih.gov Attaching one or more SV40 NLS sequences to the Cas9 protein is a standard and effective method to ensure its nuclear delivery. nih.govbiorxiv.org However, research has shown that the efficiency of SV40 NLS-mediated import can vary between cell types, with some studies indicating it is suboptimal in post-mitotic cells like neurons, potentially due to lower expression levels of the required import machinery. biorxiv.orgnih.govfrontiersin.org This has led to investigations into using alternative or multiple NLS sequences to optimize the nuclear delivery of these enzymes in specific cellular contexts. biorxiv.orgresearchgate.net

Development of Advanced Bioconjugates for Research Probes

The SV40 NLS peptide is a key building block in the synthesis of complex bioconjugates designed as sophisticated probes for research. These probes are engineered to deliver various cargoes, such as nucleic acids or small molecules, into the nucleus.

Synthesis of Oligonucleotide Delivery Vehicles

A significant challenge in antisense technology and gene therapy is the efficient delivery of oligonucleotides (short DNA or RNA strands) into the cell and, more specifically, into the nucleus where they can interact with target mRNA or DNA. acs.orgnih.gov The SV40 NLS has been incorporated into novel delivery vehicles to overcome this barrier. acs.orgnih.gov One strategy involves creating bifunctional peptides that contain a DNA-binding domain (like a fragment from protamine) fused to the SV40 NLS. acs.orgnih.gov These peptides can bind to antisense oligonucleotides, forming a complex that is then actively transported into the nucleus. acs.org This method has been shown to successfully deliver oligonucleotides to the nucleus of cancer cells, resulting in the desired downregulation of target genes like PKC-α and bcl-2. acs.orgnih.gov Such peptide-based systems represent a promising non-viral strategy for improving the efficacy of nucleic acid-based therapies in a research setting. tandfonline.comnih.gov

Engineering of Cell-Penetrating Peptide Conjugates with NLS

Cell-penetrating peptides (CPPs) are short peptides that can traverse the cell membrane, making them excellent candidates for drug delivery. genscript.commdpi.com By combining the membrane-crossing ability of a CPP with the nucleus-targeting property of the SV40 NLS, researchers have engineered powerful delivery vectors. tandfonline.comnih.gov These CPP-NLS conjugates can carry a wide range of cargo molecules, including proteins, nucleic acids, and nanoparticles, from outside the cell directly into the nucleus. tandfonline.commdpi.com

For example, a peptide called S4₁₃-PV is a chimeric peptide created by combining a CPP derived from Dermaseptin S4 with the SV40 NLS. nih.gov This and other similar constructs have been extensively studied to understand the mechanisms of cellular uptake and to develop systems for the intracellular delivery of plasmid DNA and siRNA. nih.gov Another example is the "Accum" technology, which links a cholic acid molecule to a peptide containing the SV40 NLS, enabling therapeutic antibodies to escape endosomes and accumulate in the nucleus. biorxiv.org

Utilization in Optogenetic Tools for Research Applications

Optogenetics is a cutting-edge technique that uses light to control cellular processes with high spatiotemporal precision. oup.comnih.gov The SV40 NLS plays a crucial role in the design of many optogenetic tools, particularly those intended to regulate gene expression. nih.govoup.com In a typical setup, a light-sensitive protein domain is fused to a transcription factor component and a DNA-binding domain. To ensure these components can access the genomic DNA within the nucleus, they are tagged with an NLS. oup.com

Researchers have found that the performance of these optogenetic systems can be fine-tuned by modifying the NLS. For example, in one system designed for light-induced deactivation of transcription, performance was significantly improved by replacing a single SV40 NLS with a combination of two SV40 NLS sequences and a c-myc NLS, which enhanced the protein's import into the nucleus. oup.com Other studies have focused on developing optogenetic tools specifically for neurons, where it was found that certain NLS sequences mediate faster nuclear import than the commonly used SV40 NLS, leading to optimized tools with lower background activity and higher contrast. nih.govnih.gov

Investigating DNA Damage Pathways using Radiometal Conjugates in Cellular Models (Non-Clinical)

The SV40 NLS is being used to develop nucleus-targeting radiopharmaceuticals for non-clinical studies of DNA damage. researchgate.net The strategy is to attach a radioactive metal (radiometal) that emits low-energy Auger electrons to a molecule that can be specifically delivered to the nucleus. researchgate.netmdpi.com Auger electrons have a very short range and are most effective at causing lethal DNA damage, such as double-strand breaks, when the radionuclide decays in close proximity to the DNA. mdpi.comscholaris.ca

To achieve this, researchers have synthesized trifunctional bioconjugates. researchgate.net These molecules typically consist of:

A DNA-intercalating agent (e.g., pyrene) to bind to the DNA.

The SV40 NLS peptide to ensure transport into the nucleus.

A chelating ligand to bind a radiometal, such as Technetium-99m (⁹⁹ᵐTc) or Indium-111 (¹¹¹In). researchgate.netfrontiersin.orgresearchgate.net

In cellular models, these NLS-containing radioconjugates have been shown to localize in the nucleus and induce a dose-dependent increase in DNA damage, leading to cell death through pathways like mitotic catastrophe. researchgate.netfrontiersin.org For example, ¹¹¹In-labeled trastuzumab (an antibody used in breast cancer therapy) modified with SV40 NLS peptides showed significantly greater cytotoxicity and induction of DNA damage (measured by γH2AX foci) in cancer cells compared to the radiolabeled antibody without the NLS. mdpi.comresearchgate.net These studies provide valuable tools for investigating the cellular response to localized DNA damage in a controlled, non-clinical setting.

Table 2: Compound Names Mentioned

Compound Name CAS Number
(Methoxymethyl)triphenylphosphonium chloride 4009-98-7

Comparative Analysis of Sv40 T Antigen Nls with Other Nuclear Transport Signals

Comparison with Other Monopartite NLSs (e.g., Myc NLS)

Both the SV40 T-antigen NLS and the NLS from the c-Myc oncoprotein are classified as classical monopartite signals, defined by a single cluster of basic residues. nih.govwikipedia.org They both function by binding to the adaptor protein importin α (also known as karyopherin α), which then forms a complex with importin β to facilitate passage through the nuclear pore complex. nih.govfrontiersin.orguniprot.org

Despite these similarities, there are notable differences. The c-Myc NLS (sequence: PAAKRVKLD) is considered relatively hydrophobic and, contrary to the conventional understanding of NLSs, contains only three basic residues and one acidic residue. nih.govuniprot.org In contrast, the SV40 NLS (sequence: PKKKRKV) is rich in basic amino acids. nih.gov Functionally, some studies have shown that the c-Myc NLS can mediate significantly more efficient nuclear accumulation compared to the SV40 NLS. wikipedia.orgnih.gov For instance, one quantitative comparison found that an NLSc-Myc-eGFP fusion protein increased nuclear intensity by 160% over cytosolic levels, while the commonly used NLSSV40-eGFP resulted in only a 45% increase. nih.gov

Structurally, crystallographic analysis shows that the hydrophobic c-Myc NLS binds extensively to a few binding pockets on yeast karyopherin α, in a manner similar to the SV40 T-antigen NLS. uniprot.org Both signals exhibit a preference for binding to the KPNA2 isoform of importin α. frontiersin.org

FeatureSV40 T-Antigen NLSMyc NLS
Sequence PKKKRKV nih.govPAAKRVKLD nih.gov
Type Monopartite, classical wikipedia.orgMonopartite, classical wikipedia.org
Key Characteristics Rich in basic residues nih.govFewer basic residues, contains acidic and neutral amino acids nih.gov
Primary Receptor Importin α wikipedia.orgfrontiersin.orgImportin α uniprot.org
Receptor Isoform Preference KPNA2 frontiersin.orgKPNA2 frontiersin.org
Relative Import Efficiency Lower than c-Myc in some studies nih.govHigher than SV40 in some studies nih.gov

Comparative Studies with Bipartite NLSs (e.g., Nucleoplasmin NLS)

Bipartite NLSs represent another class of classical nuclear signals, with the NLS of nucleoplasmin (sequence: KR[PAATKKAGQA]KKKK) being the archetypal example. koreamed.orgwikipedia.org The fundamental structural difference is that a bipartite NLS contains two essential clusters of basic amino acids separated by a flexible spacer of about 10-12 amino acids, whereas the monopartite SV40 NLS has just one basic cluster. nih.govwikipedia.orgbiorxiv.org

Both signal types are typically recognized by importin α. wikipedia.orgnih.gov Structural studies reveal that the two basic clusters of the bipartite nucleoplasmin NLS occupy the same two primary binding sites on mammalian importin-α that are engaged by the single cluster of the monopartite SV40 NLS. rcsb.orgnih.gov The spacer region of the nucleoplasmin NLS remains poorly ordered, which explains its high tolerance to sequence mutations. rcsb.orgnih.gov

Functionally, the distinction can be significant. In one study, replacing a protein's native N-terminal domain with the SV40T-NLS failed to restore its localization to the nuclear envelope. frontiersin.org However, using the bipartite NLS of nucleoplasmin (BI-NP-NLS) resulted in complete nuclear localization, suggesting that bipartite signals can have unique activities beyond simple nuclear entry. frontiersin.org This may be related to differences in how they engage the import machinery; the SV40 NLS must bind importin-α to engage importin-β, whereas some bipartite NLSs might interact with importin-β more directly. frontiersin.org

FeatureSV40 T-Antigen NLSNucleoplasmin NLS
Structure Monopartite: One basic cluster wikipedia.orgBipartite: Two basic clusters separated by a ~10 amino acid spacer wikipedia.org
Example Sequence PKKKRKV wikipedia.orgKR[PAATKKAGQA]KKKK wikipedia.org
Receptor Binding Binds to two major sites on importin α rcsb.orgThe two basic clusters bind to the same two major sites on importin α rcsb.orgnih.gov
Import Pathway Classical importin α/β pathway frontiersin.orgClassical importin α/β pathway, but may have unique interactions frontiersin.org
Functional Differences May not support specific sub-nuclear localization (e.g., nuclear envelope) in all contexts frontiersin.orgCan restore specific nuclear envelope localization where SV40 NLS cannot frontiersin.org

Functional Comparison with Cell-Penetrating Peptides (CPPs) (e.g., TAT, Penetratin)

Cell-penetrating peptides (CPPs) are short peptides capable of crossing cellular membranes and delivering molecular cargo inside cells. Some CPPs, like the TAT peptide derived from the HIV-1 Tat protein, also possess intrinsic nuclear localization properties. koreamed.orgfrontiersin.org

While the SV40 NLS's function is strictly intranuclear transport via a defined receptor pathway, the mechanism for CPPs like TAT is more complex and debated. The TAT peptide is proposed to mediate nuclear entry through pathways distinct from the classical one used by SV40 NLS. jmb.or.krnih.gov Research indicates that TAT-mediated import is independent of the importin-α/β pathway, as an excess of SV40 NLS peptide does not inhibit the nuclear import of a TAT-NLS-tagged protein. nih.gov Instead, TAT may use passive diffusion or direct interaction with importin β. jmb.or.kr

Furthermore, the TAT-NLS appears to confer retention within the nucleus by binding to nuclear components, a property not associated with the SV40 NLS, which primarily mediates nuclear entry. nih.gov The distinct properties of these peptides have led to the development of chimeric molecules; for example, heterodimers of TAT and SV40 NLS have been synthesized to create more effective transfection agents that combine cell penetration with efficient nuclear targeting. jmb.or.krbachem.com

FeatureSV40 T-Antigen NLSTAT PeptidePenetratin
Primary Function Nuclear Import Signal ontosight.aiCell-Penetrating Peptide, NLS activity koreamed.orgCell-Penetrating Peptide
Example Sequence PKKKRKV ontosight.aiRKKRRQRRRPPQ jmb.or.krRQIKIWFQNRRMKWKK
Mechanism of Nuclear Entry Receptor-mediated via Importin α/β koreamed.orgImportin-independent pathways, possibly direct interaction with importin β jmb.or.krnih.govEndocytosis followed by endosomal escape
Nuclear Retention Mediates entry, not retention nih.govConfers binding to nuclear components, aiding retention nih.govPrimarily facilitates cytoplasmic delivery

Differential Activity and Specificity across Various Cell Types and Tissues

The efficacy of a given NLS is not absolute but can vary significantly depending on the cellular context. A primary reason for this is the differential expression of nuclear transport receptors, such as karyopherins (importins), across various cell types, tissues, and developmental stages. frontiersin.orgnih.govpnas.orgbiorxiv.org

Direct experimental evidence shows that commonly used NLSs, including the SV40 NLS, are less effective in neurons compared to non-neuronal cell lines like HeLa. frontiersin.orgnih.gov This disparity is attributed to the expression levels of their preferred importin receptors. The SV40 NLS preferentially binds to the importin α isoform KPNA2. frontiersin.org Analysis of brain tissue reveals that KPNA2 is significantly downregulated or expressed at very low levels in neurons, whereas it is abundant in many cancer cell lines. frontiersin.orgnih.gov

This difference in receptor availability directly impacts import dynamics. Consequently, the nuclear import of proteins tagged with the SV40 NLS is slower and less efficient in neurons. frontiersin.org In one study comparing fluorescent reporters in cortical neurons, an SV40 NLS tag resulted in only ~65-67% of the total cellular fluorescence being localized to the nucleus, with high variability. biorxiv.org In contrast, a different NLS (ArgiNLS) that uses other import pathways achieved a more robust and less variable nuclear localization of ~87-88%. biorxiv.org

The human and mouse genomes encode several importin α isoforms (e.g., KPNA1, KPNA2, KPNA3, KPNA4), each with distinct expression patterns and preferences for certain NLS-containing cargo proteins. frontiersin.orgnih.govportlandpress.com The SV40 NLS binds most strongly to KPNA2, less so to KPNA1, and only weakly to KPNA3 and KPNA4. frontiersin.org

This binding specificity is a key determinant of its activity in different cell lineages. In a cell type where KPNA2 is the dominant importin α, the SV40 NLS will be highly effective. Conversely, in a cell lineage where KPNA2 is scarce and other isoforms like KPNA4 are more abundant (as is the case in neurons), the SV40 NLS will be suboptimal. frontiersin.orgnih.gov In such cellular environments, NLSs that preferentially bind to the more abundant importin isoforms would provide more efficient nuclear targeting. frontiersin.org This highlights that NLS selection can be a critical parameter for optimizing the function of engineered proteins in specific cell types.

ContextSV40 NLS ActivityUnderlying Mechanism
Non-Neuronal Cells (e.g., HeLa) High efficiency frontiersin.orgAbundant expression of the preferred receptor, KPNA2 frontiersin.org
Neuronal Cells Suboptimal, slower import, higher variability frontiersin.orgnih.govbiorxiv.orgLow expression/depletion of KPNA2 frontiersin.orgnih.gov
Importin Preference KPNA2 > KPNA1 > KPNA3/KPNA4 frontiersin.orgThe specific amino acid sequence of the NLS determines its binding affinity for different importin α isoforms portlandpress.com

Methodologies for Studying Sv40 T Antigen Nls Peptide Activity and Interactions

Peptide Synthesis and Purification Analysis (HPLC, Mass Spectrometry)

The synthesis of the SV40 T-antigen NLS peptide is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. jst.go.jpahajournals.org This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. For experimental versatility, modifications are often incorporated, such as the addition of a cysteine residue at the C-terminus to facilitate conjugation to other molecules like bovine serum albumin (BSA) or fluorescent dyes. einsteinmed.eduscispace.com

Following synthesis, the crude peptide is cleaved from the resin and deprotected. Purification is a critical next step to ensure that subsequent biological assays are performed with a homogenous product. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, is the standard method for purifying the synthesized peptide. jst.go.jpcore.ac.uk This technique separates the target peptide from impurities based on hydrophobicity.

The identity and purity of the synthesized peptide are then rigorously verified. The primary tools for this analysis are mass spectrometry and HPLC.

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized peptide, ensuring that the correct amino acid sequence has been produced. genscript.comcore.ac.uknih.gov Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a common method for this purpose. ahajournals.org

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the peptide sample. By analyzing the chromatogram, researchers can determine the percentage of the desired peptide relative to any contaminants. genscript.comcore.ac.uk A purity of >95% is often required for use in biological assays. genscript.com

Table 1: Characteristics of a Synthesized SV40 T-Ag-derived NLS Peptide
ParameterDescriptionReference
SequencePro-Lys-Lys-Lys-Arg-Lys-Val-Glu-Asp-Pro-Tyr-Cys medchemexpress.comgenscript.com
Molecular FormulaC66H111N19O18S1 genscript.com
Molecular Weight1490.8 g/mol genscript.com
Purity (via HPLC)> 95% genscript.com
Analysis MethodsHPLC, Mass Spectrometry genscript.com

In Vitro Nuclear Import Assays using Permeabilized Cells or Cell-Free Extracts

To study the function of the SV40 T-antigen NLS in a controlled environment, researchers utilize in vitro nuclear import assays. These assays reconstitute the nuclear transport process outside of a living cell, allowing for the manipulation of individual components.

Permeabilized Cell Assays: A widely used method involves selectively permeabilizing the plasma membrane of cultured cells, such as HeLa cells, with the mild detergent digitonin. biologists.compnas.orgtandfonline.com Digitonin creates pores in the plasma membrane, which has a high cholesterol content, while leaving the nuclear envelope, with its lower cholesterol content, intact. tandfonline.com This process releases the cytoplasmic contents but leaves the nucleus and its nuclear pore complexes (NPCs) functional. biologists.comtandfonline.com

The import of a cargo molecule tagged with the SV40 NLS peptide can then be reconstituted by adding back essential soluble transport factors, such as importin α/β, Ran, and an energy source (ATP and GTP). pnas.orgnih.govmolbiolcell.org The cargo is typically a fluorescently labeled protein, like Green Fluorescent Protein (GFP) or bovine serum albumin (BSA), conjugated to the SV40 NLS peptide. scispace.comnih.gov Nuclear accumulation of the fluorescent cargo demonstrates active, NLS-mediated transport. These assays are powerful for identifying the necessary components for import and for studying the effects of inhibitors. biologists.comtandfonline.com

Cell-Free Extracts: An alternative in vitro system uses cell-free extracts, most notably from Xenopus laevis eggs. pnas.orgnih.govresearchgate.net These extracts contain all the necessary soluble factors for nuclear assembly and transport. nih.gov By adding sperm chromatin, functional nuclei can be reconstituted in vitro. pnas.org These reconstituted nuclei can then be used to study the import of SV40 NLS-tagged cargo in a system that is amenable to biochemical manipulation, such as the depletion of specific proteins or the addition of inhibitors. pnas.orgnih.gov This system is particularly useful for studying the thermodynamics and kinetics of nuclear transport. pnas.org

Table 2: Components of a Typical In Vitro Nuclear Import Assay
ComponentFunctionReference
Permeabilized Cells (e.g., Digitonin-treated HeLa)Provide intact nuclei with functional nuclear pore complexes. biologists.compnas.org
Fluorescent Cargo (e.g., NLS-GFP, NLS-BSA)The molecule to be transported, allowing for visualization. scispace.comnih.gov
Cytosolic Extract or Recombinant FactorsSupplies essential transport proteins like importins and Ran. tandfonline.comnih.gov
Energy Source (ATP/GTP regenerating system)Provides the energy required for active transport. nih.govpnas.org
Inhibitors (e.g., WGA, NEM)Used as negative controls to confirm active transport through the NPC. core.ac.ukbiologists.com

Quantitative Assessment of Nuclear Transport

Quantifying the extent and rate of nuclear import is essential for a detailed understanding of NLS function. Several methods are employed for this purpose.

Fluorescence microscopy is a cornerstone for visualizing the subcellular localization of NLS-tagged cargo. microscopyu.comnih.govresearchgate.net By conjugating the SV40 NLS to a fluorescent protein like GFP or a fluorescent dye, researchers can directly observe its accumulation in the nucleus of transfected or permeabilized cells. microscopyu.comnih.govnih.gov Confocal microscopy is often used to obtain high-resolution images and to optically section the cell, ensuring that the observed fluorescence is indeed within the nuclear volume. nih.gov

To move from qualitative observation to quantitative data, image analysis software is employed. nih.govnih.govresearchgate.net This software can automatically identify the nucleus, often using a nuclear counterstain like DAPI or Hoechst, and the cytoplasm. nih.govroyalsocietypublishing.org The fluorescence intensity in both compartments can then be measured, allowing for the calculation of a nuclear-to-cytoplasmic fluorescence ratio (N/C ratio). nih.gov This provides a quantitative measure of the efficiency of nuclear import. nih.govlife-science-alliance.org

Flow cytometry offers a high-throughput method for quantifying nuclear import in a large population of cells. acs.orgnih.govuc.pt In this approach, permeabilized cells are subjected to an in vitro import reaction with a fluorescent NLS-cargo. The total fluorescence of individual cells is then measured as they pass through the flow cytometer's laser. researchgate.net

Because the import assay is performed on permeabilized cells where the cytoplasm has been washed away, the cell-associated fluorescence is predominantly from the cargo that has been imported into the nucleus. researchgate.net This allows the mean fluorescence intensity of the cell population to serve as a quantitative measure of nuclear import. acs.orgresearchgate.net This method is particularly useful for screening the effects of various inhibitors or mutations on import efficiency. researchgate.netbeilstein-journals.org

Fluorescence Microscopy and Image Analysis for Subcellular Localization

Binding Affinity and Interaction Studies

The initial step in nuclear import is the recognition of the NLS by its specific transport receptors, primarily the importin α/β heterodimer. scispace.combiorxiv.org Studying the binding affinity and kinetics of this interaction is crucial.

Affinity Chromatography: This technique can be used to identify and study proteins that bind to the SV40 NLS. In a typical setup, the NLS peptide is immobilized on a solid support matrix to create an affinity column. A cell extract or a solution of purified proteins is then passed over the column. Proteins that bind to the NLS, such as importin α, will be retained, while non-binding proteins will flow through. The bound proteins can then be eluted and identified.

ELISA-based Assays: An enzyme-linked immunosorbent assay (ELISA)-based method provides a quantitative measure of the binding affinity between the SV40 NLS peptide and importin receptors. uq.edu.aunih.govmolbiolcell.org In this assay, the synthetic NLS peptide is coated onto the wells of a microtiter plate. nih.gov The wells are then incubated with varying concentrations of purified importin proteins, which are often tagged with an epitope like GST for detection. uq.edu.aunih.gov

The amount of bound importin is quantified using an antibody against the tag (e.g., anti-GST antibody), which is in turn linked to an enzyme that produces a measurable signal. molbiolcell.orgnih.gov By plotting the amount of bound importin against its concentration, a binding curve can be generated, from which the dissociation constant (Kd) can be calculated. nih.govmolbiolcell.org The Kd value is a measure of the binding affinity, with a lower Kd indicating a stronger interaction.

Table 3: Example Binding Affinities of NLS Peptides to Importins Determined by ELISA
PeptideImportinDissociation Constant (Kd)Reference
mIFNγ mimeticIMP α/β0.49 ± 0.17 nM nih.gov
pepTM (contains SV40 NLS-like sequence)mImpα253.2 nM uq.edu.au
SV40 NLSImportin α~12 nM (in vitro with purified components) pnas.org
mIFNγIMP α/β73 ± 17 nM nih.gov

Gel Retardation Assays for Nucleic Acid Binding

Gel retardation assays, also known as Electrophoretic Mobility Shift Assays (EMSA), are a primary technique to qualitatively and quantitatively assess the binding of proteins or peptides to nucleic acids. creativebiomart.netthermofisher.com The principle is based on the reduced electrophoretic mobility of a nucleic acid fragment when it is bound by a protein or peptide, resulting in a "shift" in the band's position on a non-denaturing polyacrylamide or agarose (B213101) gel compared to the unbound nucleic acid. thermofisher.comnih.gov

In the context of the SV40 T-antigen NLS peptide (105425-98-7), which is rich in basic amino acids (lysine and arginine), it can bind to negatively charged nucleic acids like plasmid DNA (pDNA) through electrostatic interactions. spandidos-publications.comjmb.or.kr This binding is a crucial first step for NLS-mediated gene delivery.

Detailed Research Findings: Researchers have utilized gel retardation assays to confirm the complex formation between the SV40 NLS peptide and plasmid DNA. For instance, studies have shown that incubating the NLS peptide with pDNA leads to the formation of complexes that migrate slower on an agarose gel. jmb.or.kr The degree of retardation can be correlated with the concentration or molar ratio of the peptide to the DNA, demonstrating a dose-dependent binding affinity. researchgate.net In one study, the DNA binding affinity of a heterodimeric peptide containing the SV40 NLS was compared to the NLS peptide alone, showing that while the heterodimer had enhanced transfection efficiency, its DNA binding was stronger than the NLS peptide by itself but weaker than a TAT peptide. jmb.or.kr This suggests that while strong binding is important, the subsequent release of the nucleic acid within the cell is also a critical factor for successful gene expression. jmb.or.kr

These assays are typically performed by mixing a constant amount of nucleic acid (e.g., plasmid DNA) with increasing concentrations of the NLS peptide. researchgate.net The samples are then run on an agarose gel containing a fluorescent dye like ethidium (B1194527) bromide for visualization under UV light. jmb.or.kr The point at which the free DNA band diminishes or disappears, and a higher molecular weight band appears, indicates the formation of the peptide-DNA complex.

Table 1: Representative Gel Retardation Assay Parameters for NLS-DNA Binding

Parameter Description Example Value/Condition
Nucleic Acid Type of nucleic acid used. Plasmid DNA (e.g., pcDNA-Luc) jmb.or.kr
Peptide SV40 NLS peptide (this compound). CGYGPKKKRKVGG jmb.or.kr
Binding Buffer Solution to facilitate interaction. Phosphate-buffered saline (PBS) spandidos-publications.com
Incubation Time and temperature for binding. 30 minutes at room temperature spandidos-publications.com
Gel Type Matrix for separation. 1% Agarose Gel jmb.or.kr
Running Buffer Electrophoresis buffer. 1x TBE (Tris-borate-EDTA) jmb.or.kr
Detection Method Visualization of nucleic acid bands. Ethidium Bromide staining and UV illumination jmb.or.kr

Proteomic Approaches for Identifying NLS Binding Partners

Proteomic techniques are essential for identifying the proteins that interact with the SV40 NLS peptide, thereby elucidating the molecular machinery of its transport. The primary binding partners for classical NLSs like the SV40 peptide are importins (also known as karyopherins). nih.govrcsb.org Importin-α acts as the adaptor protein that directly recognizes and binds the NLS, while Importin-β mediates the docking and translocation through the nuclear pore complex (NPC). biorxiv.org

Detailed Research Findings: Modern proteomic approaches have been developed to identify NLS-interacting proteins with high specificity. One innovative method involves a "bait-prey" strategy. For example, a therapeutic agent like trastuzumab-emtansine (T-DM1) was modified with a peptide containing the SV40 NLS sequence (Accum-T-DM1). biorxiv.org This modified drug was used as the "bait" to pull down its binding partners from cell lysates. The interacting proteins (the "prey") were then identified using mass spectrometry. biorxiv.org

In a study using this approach with SKBR3 breast cancer cells, it was demonstrated that the SV40 NLS-modified drug did not rely on the classical importin-α/importin-β pathway as expected. Instead, it was solely dependent on importin 7 for its nuclear transport and subsequent cytotoxic effect. biorxiv.org This finding was validated by siRNA knockdown of importin 7, which diminished the drug's efficacy. biorxiv.org This highlights the power of proteomics to uncover non-classical or context-dependent transport pathways even for a well-characterized NLS like that of SV40. Such studies provide a deeper understanding of the nuclear import landscape and can inform the design of more effective nucleus-targeted therapies. biorxiv.org

Assessment of Functional Activity in Biological Systems

To confirm that the SV40 NLS peptide (this compound) is functional, its ability to mediate the nuclear import of cargo molecules must be assessed within living cells. This is typically achieved by attaching the NLS to a reporter molecule and observing its subcellular localization or by measuring the expression of a gene that depends on the nuclear entry of a regulatory factor.

Gene Expression Analysis (RT-qPCR, Luciferase Assays)

Gene expression assays are powerful tools to quantitatively measure the functional consequence of NLS-mediated nuclear import. nih.gov When the SV40 NLS is used to deliver a transcription factor or a plasmid containing a reporter gene, the resulting gene expression levels can serve as a direct readout of successful nuclear delivery and function.

Detailed Research Findings:

Luciferase Assays: The luciferase reporter gene is widely used due to the high sensitivity and broad dynamic range of the assay. nih.gov In a typical experiment, a plasmid encoding firefly luciferase (e.g., pcDNA-Luc) is complexed with the SV40 NLS peptide or a carrier system incorporating the peptide. jmb.or.kr This complex is then transfected into cells. If the plasmid is successfully delivered to the nucleus, the luciferase gene is transcribed and translated, and the resulting enzyme activity can be measured by adding its substrate, luciferin, and quantifying the light produced.

Studies have demonstrated that heterodimeric peptides composed of the HIV-1 TAT peptide and the SV40 NLS can enhance the transfection efficiency of a luciferase plasmid by over four-fold compared to using a cationic lipid alone. jmb.or.kr This enhancement is directly quantified by the increase in luciferase activity, confirming the functional contribution of the NLS to nuclear delivery. jmb.or.kr It's important to control for factors that might non-specifically affect luciferase activity post-transcriptionally, which can be checked by comparing luciferase activity with its mRNA levels. nih.gov

RT-qPCR: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is the gold standard for accurately measuring mRNA levels. gene-quantification.de This technique can be used to complement luciferase assays by directly quantifying the transcript levels of the reporter gene (e.g., luciferase) or an endogenous gene activated by an NLS-delivered transcription factor. nih.govresearchgate.net RT-qPCR involves converting mRNA to cDNA, followed by PCR amplification in real-time using fluorescent probes. nih.gov This allows for precise quantification of the initial amount of mRNA, providing a direct measure of gene transcription resulting from nuclear import. gene-quantification.deresearchgate.net

Table 2: Comparison of Gene Expression Analysis Methods

Feature Luciferase Assay RT-qPCR
Principle Measures enzymatic activity of a reporter protein. researchgate.net Measures the amount of specific mRNA transcripts. nih.gov
Output Relative Light Units (RLU). jmb.or.kr Cycle threshold (Ct) values, used to calculate fold change. researchgate.net
Primary Measurement Protein activity (post-translational). nih.gov Gene transcription (mRNA level). gene-quantification.de
Use with SV40 NLS Quantifies functional delivery of a luciferase reporter plasmid. jmb.or.kr Quantifies transcription of a reporter or endogenous gene. researchgate.net
Advantages High sensitivity, rapid, wide dynamic range. nih.gov High specificity, accuracy, gold standard for mRNA quantification. gene-quantification.de

Reporter Gene Expression (e.g., Beta-galactosidase, GFP)

Visual confirmation of nuclear import is often achieved by fusing the SV40 NLS peptide to a fluorescent or enzymatic reporter protein. The subcellular localization of the resulting fusion protein provides direct evidence of the NLS's functionality.

Detailed Research Findings:

Green Fluorescent Protein (GFP): GFP and its spectral variants (e.g., CFP, YFP) are widely used because they allow for the visualization of protein localization in living cells without the need for fixation or substrates. tandfonline.com When the SV40 NLS is fused to GFP, the resulting fusion protein's fluorescence is expected to accumulate in the nucleus. This serves as a positive control in many studies to validate nuclear import assays. nih.gov For example, an SV40 NLS-GFP-β-Galactosidase fusion protein shows distinct nuclear localization, whereas a reporter lacking an NLS remains in the cytoplasm. oup.com

Beta-galactosidase (β-Gal): β-galactosidase is a large enzyme that, due to its size, cannot passively diffuse into the nucleus. oup.com This makes it an excellent reporter cargo. Fusing the SV40 NLS to a GFP-β-Gal reporter results in a large protein that is actively transported into the nucleus, which can be visualized by the GFP tag's fluorescence or by fixing the cells and staining for β-Gal activity. nih.govnih.gov This system is frequently used to test the functionality of putative NLS sequences by comparing their translocation ability to the robust, well-characterized SV40 NLS. nih.govoup.com In COS7 cells, a GFP/β-gal fusion protein with an SV40 NLS is restricted to the nucleus, while a negative control without the NLS is excluded from it. oup.com

These reporter systems are invaluable for unambiguously demonstrating the NLS activity of a given peptide sequence. The exclusively nuclear staining of an SV40 NLS-GFP-β-Gal fusion protein is often used as a benchmark against which other potential NLS sequences are measured. nih.gov

Computational Prediction and Bioinformatics Tools for NLS Analysis

Computational tools and bioinformatics databases play a crucial role in identifying and analyzing NLS sequences. These tools leverage the known sequence characteristics of classical NLSs, such as the prevalence of basic amino acid residues, to predict potential NLSs within protein sequences.

Detailed Research Findings: The SV40 T-antigen NLS (PKKKRKV) serves as the archetypal monopartite NLS and is a cornerstone of the algorithms used by NLS prediction software. nih.govrcsb.org Bioinformatics databases like the Protein Data Bank (PDB) contain high-resolution crystal structures of the SV40 NLS peptide in complex with importin-α (e.g., PDB ID: 1EJL). rcsb.orgnih.gov

These structural models provide atomic-level insights into the specific interactions that govern NLS recognition. For instance, analysis of the SV40 NLS-importin-α complex reveals that the NLS peptide binds in an extended conformation within a major surface groove on importin-α. rcsb.orgnih.gov Specific amino acid residues in importin-α, such as Asp192, form critical hydrogen bonds and salt bridges with the lysine (B10760008) and arginine residues of the NLS. nih.gov

Computational analysis of these structures allows researchers to:

Identify Key Residues: Pinpoint the amino acids in both the NLS and the importin receptor that are most critical for binding. nih.gov

Understand Specificity: Compare the binding of different NLSs (e.g., monopartite vs. bipartite) to understand the versatility of the importin receptor. rcsb.orgresearchgate.net

Refine Prediction Algorithms: Use structural data to improve the accuracy of software designed to predict new NLS sequences in uncharacterized proteins.

These computational approaches, grounded in the experimental data from model systems like the SV40 NLS, are indispensable for genome-wide searches for nuclear proteins and for designing peptides with tailored nuclear transport properties.

Future Research Directions and Unresolved Questions

Elucidating Nuances of Importin-Independent Nuclear Transport Mechanisms

The classical nuclear import pathway for proteins bearing a basic-type NLS, such as the SV40 T-antigen NLS, involves the formation of a complex with importin-α, which in turn binds to importin-β for translocation through the nuclear pore complex (NPC). biorxiv.orgembopress.org However, emerging evidence suggests that this may not be the sole mechanism. Research has shown that importin-α itself can enter the nucleus in a manner that is independent of importin-β and the Ran GTPase system, which typically drives the dissociation of the import complex. embopress.org This suggests a novel, alternative pathway for molecules utilizing an NLS.

Further complicating the picture, studies have indicated that the nuclear import of certain proteins, like β-catenin, can occur without the assistance of Ran, highlighting that the requirement for ATP and GTP hydrolysis might be less stringent for some import pathways compared to the classical importin-α/β-mediated route. molbiolcell.org There is also evidence that for certain NLS-modified agents, the non-classical nuclear transport receptor importin 7, rather than the importin-α/β complex, is the key mediator of nuclear entry. biorxiv.org This was observed even when a strong interaction with importin-α was present, suggesting a dependency on importin 7 for the final translocation step. biorxiv.org

Future research should aim to dissect these importin-independent and non-classical pathways in greater detail. Key unresolved questions include:

What are the specific molecular interactions that allow for importin-β-independent nuclear entry of importin-α carrying an SV40 T-antigen NLS cargo?

Under what cellular conditions are these alternative pathways activated or preferred over the classical import pathway?

What is the full range of nuclear transport receptors that can recognize and transport SV40 T-antigen NLS-containing cargo, and how do their affinities and efficiencies compare?

Designing Novel SV40 T-Antigen NLS Derivatives with Enhanced Specificity and Efficiency

The canonical PKKKRKV sequence of the SV40 T-antigen NLS has been a workhorse for researchers, but there is significant potential for the design of novel derivatives with improved properties. koreamed.orgasm.org Studies have shown that mutations within and around the NLS can significantly impact its function. For instance, phosphorylation at sites near the NLS can modulate its interaction with importins and, consequently, the efficiency of nuclear import. nih.gov Specifically, phosphorylation at the CK2 site (Ser111/112) enhances nuclear uptake, while phosphorylation at the cyclin-dependent kinase site at Thr124 can lead to cytoplasmic retention. nih.gov

Moreover, the precise positioning of the basic residues within the NLS is critical for its interaction with importin and for efficient nuclear transport. biorxiv.org Mutating specific basic residues can have varied effects; for example, mutating Lys-128 to a non-basic residue impairs nuclear import, while a similar mutation at Lys-131 has a less significant effect. biorxiv.orgnih.gov This suggests that not all basic residues in the sequence are functionally equal.

Future research in this area should focus on:

Systematic mutagenesis studies to create a library of SV40 T-antigen NLS derivatives.

Utilizing structural modeling, such as AlphaFold 3, to predict how different amino acid substitutions will affect the binding affinity and specificity for various importin isoforms. biorxiv.org

Developing NLS derivatives that are "smart," responding to specific cellular signals (e.g., phosphorylation by a cancer-specific kinase) to become active only in target cells.

Creating derivatives with enhanced resistance to proteolytic degradation to improve their stability in biological systems.

Integration of SV40 T-Antigen NLS into Advanced Bio-Delivery Systems for Research Applications

The ability of the SV40 T-antigen NLS to direct molecules to the nucleus has made it a popular component of bio-delivery systems. It has been successfully used to enhance the nuclear uptake of plasmid DNA, thereby increasing transgene expression in various organisms, from sea urchins to crustaceans. nih.govnih.govnih.gov The NLS can be conjugated to a variety of cargos, including proteins and nanoparticles, to facilitate their nuclear delivery. biorxiv.org

Advanced bio-delivery systems are being developed that leverage the SV40 T-antigen NLS for more sophisticated applications. For example, it has been incorporated into optogenetic tools that allow for light-controlled nuclear export of proteins, providing precise temporal and spatial control over protein localization. frontiersin.org Furthermore, the NLS has been fused to proteins to study their nuclear translocation and to overcome impaired nuclear import of mutated or large proteins. researchgate.net

Unresolved questions and future directions in this domain include:

How can the efficiency of NLS-mediated delivery be optimized for different types of cargo, from small molecules to large gene-editing complexes like CRISPR-Cas9?

What are the most effective strategies for shielding the NLS during systemic circulation to prevent off-target nuclear uptake and then unmasking it at the target site?

Can multi-functional delivery systems be designed that combine the SV40 T-antigen NLS with other targeting moieties (e.g., cell-surface receptor ligands) to achieve highly specific cell and subcellular targeting?

Deeper Understanding of Cell-Type Specificity and Contextual Factors Influencing NLS Function

The effectiveness of the SV40 T-antigen NLS is not uniform across all cell types and conditions. The expression levels of different importin isoforms (karyopherins) can vary significantly between cell types and at different developmental stages. frontiersin.org The classical SV40 T-antigen NLS shows a preference for binding to importin-α2 (KPNA2), which is expressed at relatively low levels in neurons. frontiersin.org This can result in slower nuclear import in neuronal cells compared to other cell types. frontiersin.org

Furthermore, cellular signaling pathways can regulate NLS function. For instance, the nuclear localization of some proteins is dependent on serum in the culture medium, and this regulation can be specific to the NLS sequence. oup.com Substituting the native NLS with the SV40 T-antigen NLS can abolish this serum dependency, indicating that different NLSs can be subject to distinct regulatory mechanisms. oup.com

To gain a deeper understanding, future research should investigate:

The complete karyopherin expression profiles of various cell types to predict the efficiency of SV40 T-antigen NLS-mediated import.

The identification of NLS sequences that are optimal for specific cell types, such as neurons, by screening peptide libraries for high-affinity binding to the predominantly expressed importin isoforms in those cells. frontiersin.org

The impact of the cellular state (e.g., cell cycle stage, stress, disease) on the function of the SV40 T-antigen NLS and the underlying regulatory networks.

Whether the context of the cargo protein itself, including its size, shape, and other surface features, influences the interaction of the NLS with the nuclear import machinery.

Exploring the Role of NLS in Nuclear Organization and Chromatin Dynamics

The nucleus is a highly organized organelle, with chromosomes occupying distinct territories and chromatin dynamics playing a key role in gene regulation. koreamed.orgnih.gov The nuclear pore complex, the gateway for NLS-mediated import, is also implicated in chromatin organization and DNA repair. koreamed.org The SV40 T-antigen NLS has been utilized in systems to visualize specific chromosomal loci in living cells, revealing that chromatin is not static but exhibits constrained diffusion.

Interestingly, the dynamics of chromatin can differ between cell types; for example, endoreduplicated pavement cells show a greater range of chromatin movement than diploid guard cells in Arabidopsis. This suggests that the nuclear environment and chromatin state can influence, and potentially be influenced by, the trafficking of NLS-containing proteins. The expression of arginine-rich proteins with NLS-like properties in the nucleus has been shown to induce chromatin condensation, hinting at a direct role for such sequences in modulating chromatin structure. nih.gov

Future research in this fascinating area should explore:

Whether the targeted delivery of proteins with specific enzymatic activities (e.g., histone-modifying enzymes) using the SV40 T-antigen NLS can be used to remodel chromatin at specific genomic locations.

The long-term consequences of continuous high-level nuclear import mediated by the SV40 T-antigen NLS on nuclear architecture and gene expression patterns.

Whether the SV40 T-antigen NLS itself, or the import complexes it forms, directly interacts with chromatin or other components of the nuclear matrix.

The potential for using SV40 T-antigen NLS-tagged proteins as probes to study the physical properties and organization of the nucleoplasm in different cellular contexts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 105425-98-7, and how can reproducibility be ensured?

  • Methodological Answer : Begin with a literature review to identify peer-reviewed protocols for synthesizing this compound, prioritizing methods with detailed characterization data (e.g., NMR, HPLC purity ≥95%). Reproducibility requires strict adherence to documented conditions (temperature, solvent ratios, catalysts) and validation via spectroscopic comparison with published spectra . For novel synthetic routes, include step-by-step optimization data (e.g., yield vs. reaction time) and impurity profiling to address batch variability .

Q. How should researchers characterize the physicochemical stability of this compound under varying conditions?

  • Methodological Answer : Design accelerated stability studies using ICH guidelines: expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis). Monitor degradation via HPLC-MS and quantify degradation products using validated calibration curves. Compare results with computational predictions (e.g., DFT for bond dissociation energies) to identify labile functional groups .

Q. What analytical techniques are critical for verifying the identity of this compound?

  • Methodological Answer : Combine orthogonal methods:

  • Spectroscopy : ¹H/¹³C NMR for structural confirmation; compare chemical shifts with literature.
  • Chromatography : HPLC retention time matching and spiking experiments.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula.
    Cross-validate results with independent labs to minimize instrumentation bias .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Address discrepancies by:

  • Dose-Response Analysis : Test activity across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Target Engagement Assays : Use CRISPR-Cas9 knockout models or isotopic labeling to confirm direct vs. indirect interactions.
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to harmonize data from disparate studies, accounting for variables like cell line heterogeneity .

Q. What computational strategies are recommended for predicting the reactivity of this compound in complex systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation effects and protein-ligand binding kinetics.
  • Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Machine Learning : Train models on existing reactivity databases (e.g., USPTO) to forecast novel reaction pathways. Validate predictions with experimental kinetic studies .

Q. How should researchers design experiments to investigate the environmental fate of this compound?

  • Methodological Answer : Conduct microcosm studies simulating soil/water systems:

  • Biotransformation : Use ¹⁴C-labeled compound to track mineralization rates via scintillation counting.
  • Ecotoxicity : Pair LC-MS/MS quantification with Daphnia magna or Aliivibrio fischeri bioassays.
  • Modeling : Integrate data into fugacity models (e.g., EQC) to predict long-term environmental persistence .

Q. What frameworks are suitable for analyzing conflicting spectral data in polymorph identification?

  • Methodological Answer : Apply a tiered approach:

  • Tier 1 : XRD and DSC to confirm crystalline phase identity.
  • Tier 2 : Solid-state NMR and Raman mapping to detect amorphous regions.
  • Tier 3 : Pair distribution function (PDF) analysis for non-crystalline materials.
    Use multivariate analysis (PCA) to differentiate polymorphs when spectral overlaps occur .

Methodological Best Practices

  • Data Contradiction Resolution : Always contextualize findings with experimental parameters (e.g., buffer pH, temperature gradients) and disclose instrumentation calibration logs .
  • Interdisciplinary Integration : Align hypothesis testing with theoretical frameworks (e.g., transition state theory for reaction mechanisms) to strengthen conclusions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.